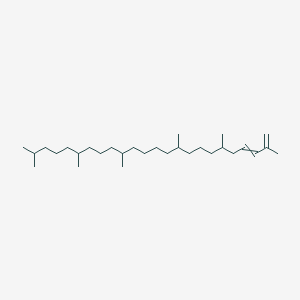
3-Aminomethyl-6-hydroxyphthalide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminomethyl-6-hydroxyphthalide hydrobromide: is a chemical compound with the molecular formula C9H9NO3·HBr It is known for its unique structure, which includes an aminomethyl group and a hydroxyphthalide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-6-hydroxyphthalide hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and an amine source.
Formation of Intermediate: The reaction between phthalic anhydride and the amine source leads to the formation of an intermediate compound.
Hydrolysis and Cyclization: The intermediate undergoes hydrolysis and cyclization to form the hydroxyphthalide structure.
Aminomethylation: The hydroxyphthalide is then subjected to aminomethylation using formaldehyde and a suitable amine.
Hydrobromide Formation: Finally, the aminomethylated product is treated with hydrobromic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminomethyl-6-hydroxyphthalide hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Aminomethyl-6-hydroxyphthalide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Aminomethyl-6-hydroxyphthalide hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminomethyl-6-hydroxyphthalide
- 6-Hydroxyphthalide
- 3-Aminomethylphthalide
Uniqueness
3-Aminomethyl-6-hydroxyphthalide hydrobromide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
78219-08-6 |
|---|---|
Formule moléculaire |
C9H10BrNO3 |
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
3-(aminomethyl)-6-hydroxy-3H-2-benzofuran-1-one;hydrobromide |
InChI |
InChI=1S/C9H9NO3.BrH/c10-4-8-6-2-1-5(11)3-7(6)9(12)13-8;/h1-3,8,11H,4,10H2;1H |
Clé InChI |
MMFARTFQPJZTAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=O)OC2CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)

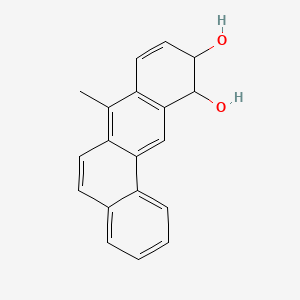


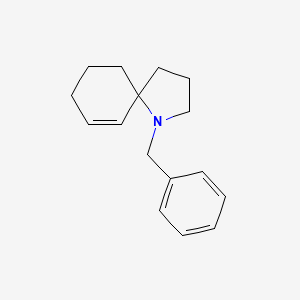
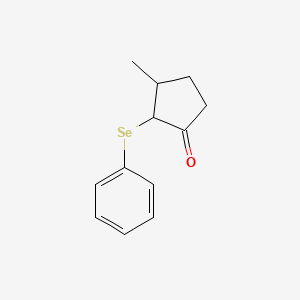
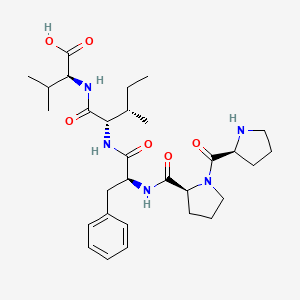

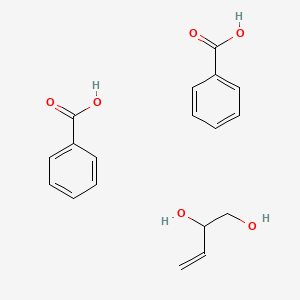

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
